ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[(3E)-2-cyano-3-methoxyiminopropanoyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-15-8(13)11-7(12)6(4-9)5-10-14-2/h5-6H,3H2,1-2H3,(H,11,12,13)/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOYXSBGRJDLAN-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(C=NOC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)C(/C=N/OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate typically involves the reaction of ethyl cyanoacetate with methoxyamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with an isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamates are susceptible to hydrolysis under acidic or basic conditions, yielding amines, alcohols, and carbon dioxide. The presence of the cyano and methoxyimino groups may influence reaction pathways.
Cyano Group Reactivity
The nitrile group (-CN) is a versatile electrophile, participating in nucleophilic additions or reductions.
Methoxyimino Group Transformations
The methoxyimino (-N=CH-OCH₃) moiety can undergo cycloadditions, rearrangements, or act as a directing group.
Carbamate-Specific Reactions
The carbamate group (-OCONH-) participates in Lossen rearrangements or cross-coupling reactions.
Stability and Handling
Scientific Research Applications
Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate involves its interaction with specific molecular targets. The cyano group and methoxyimino group play crucial roles in its reactivity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Ethyl Carbamate and Vinyl Carbamate: Carcinogenicity and Metabolism
Ethyl carbamate (EC), a simpler analog, is a naturally occurring contaminant in fermented foods and beverages. It exhibits carcinogenic properties, particularly inducing liver and lung tumors in rodents. However, vinyl carbamate, an α,β-unsaturated derivative, is 10–50 times more potent as a carcinogen and mutagen. This heightened activity is attributed to its direct metabolic conversion to reactive epoxides, which form DNA adducts, whereas EC requires oxidative metabolism to generate carcinogenic intermediates .
| Property | Ethyl Carbamate | Vinyl Carbamate | Target Compound* |
|---|---|---|---|
| Carcinogenic Potency | Moderate (MOE: 1,875†) | High (10–50× EC) | Unknown |
| Mutagenicity | Non-mutagenic | Mutagenic (S. typhimurium) | Not tested |
| Metabolic Activation | Requires oxidation | Directly reactive | Likely oxidative pathways |
| Regulatory Status | Regulated in foods‡ | Not food-related | No data |
*Assumed based on structural parallels; †From Chinese liquor exposure ; ‡150 μg/L limit in Canada/Japan .
Acrylonitrile-Carbamate Hybrids: Antimicrobial Activity
Compounds like 2-cyano-3-(7-hydroxycoumarin)-N-substituted acrylamides (e.g., 4i and 4l in ) share structural motifs with the target compound, including cyano and carbamate/amide groups. These derivatives exhibit potent antimicrobial activity against multi-resistant pathogens, with MIC values as low as 4–6 μM/mL. The cyano group enhances electrophilicity, enabling covalent interactions with microbial enzymes, while the carbamate/amide moiety modulates solubility and target binding .
Substituent Effects on Carbamate Toxicity
The tert-butyl carbamate () demonstrates negligible carcinogenicity compared to ethyl or vinyl carbamates, highlighting the role of substituent size and metabolic stability.
Cyano-Containing Analogs: Toxicological Considerations
2-Cyano-N-[(methylamino)carbonyl]acetamide () shares a cyano-carbamoyl backbone with the target compound. While its toxicology is understudied, cyano groups are often associated with acute toxicity (e.g., HCN release under hydrolysis). The target compound’s methoxyimino group might mitigate this risk by stabilizing the structure .
Key Research Findings and Data Gaps
- Carcinogenic Potential: The ethyl carbamate moiety suggests possible carcinogenicity, but the cyano and methoxyimino groups could divert metabolic pathways away from reactive intermediates .
- Regulatory Implications : Ethyl carbamate’s regulatory limits in foods (e.g., 150 μg/L) underscore the need for toxicity studies on the target compound, especially if used in consumer products .
Biological Activity
Ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate is an organic compound with the molecular formula C8H11N3O4 and a molecular weight of 213.19 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections delve into the biological activity of this compound, supported by research findings, data tables, and case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.
Figure 1: Cell Viability Assay Results
Cell Viability Assay
The biological activity of this compound is attributed to its structural components—the cyano group and methoxyimino group—which enhance its reactivity and interaction with biological targets. The compound appears to inhibit specific enzymes involved in cellular processes, leading to its observed antimicrobial and anticancer effects.
Pharmaceutical Development
The compound is being explored as a potential pharmaceutical intermediate for synthesizing novel drugs. Its unique chemical structure makes it a valuable building block in medicinal chemistry.
Agrochemical Use
In addition to its pharmaceutical applications, this compound is also utilized in the agrochemical industry for developing pest control agents due to its biological activity against various pathogens.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for ethyl N-[2-cyano-3-(methoxyimino)propanoyl]carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step synthesis is typically employed:
Step 1 : Condensation of cyanoacetamide derivatives with methoxyimino precursors under basic conditions (e.g., pyridine at 0–20°C for 13 hours) to form the acrylonitrile intermediate .
Step 2 : Carbamate formation via reaction with ethyl chloroformate in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere.
- Optimization : Monitor reaction progress using HPLC with UV detection (λ = 220–250 nm) to track intermediate purity. Adjust stoichiometry of methoxyimino reagents (1.2–1.5 equiv) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis at low temperatures (e.g., 153 K) resolves bond angles (e.g., C–C = 0.002 Å) and confirms Z/E isomerism .
- Spectroscopy :
- NMR : NMR detects cyano (δ ≈ 115–120 ppm) and carbamate carbonyl (δ ≈ 155–160 ppm) groups. NMR distinguishes methoxyimino protons (δ ≈ 3.8–4.0 ppm) .
- IR : Stretching frequencies for C≡N (~2200 cm) and carbamate C=O (~1700 cm) validate functional groups .
Advanced Research Questions
Q. How do computational methods explain the Z-isomer predominance in ethyl N-[2-cyano-3-(methoxyimino)carbamate derivatives?
- Methodological Answer : Density functional theory (DFT) and isodesmic reaction analysis reveal:
- Stabilizing Factors : Intramolecular hydrogen bonding between the carbamate NH and cyano group stabilizes the Z-isomer by 7.19 kcal/mol .
- Destabilizing Factors : Steric hindrance (2.17 kcal/mol) and resonance effects (1.79 kcal/mol) disfavor the E-isomer .
- Validation : Compare computed vs. experimental NMR coupling constants (e.g., J = 10–12 Hz for Z-isomer vinyl protons) .
Q. What strategies resolve discrepancies in antimicrobial activity data for carbamate derivatives with cyano groups?
- Methodological Answer :
- Standardized Assays : Use broth microdilution (CLSI guidelines) with multi-resistant bacterial strains (e.g., Staphylococcus aureus ATCC 43300) to measure MIC values. For example, derivatives with MIC = 4–6 μM/mL require triplicate testing to confirm reproducibility .
- Structure-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using Hammett σ constants .
Q. How can researchers analyze contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl; carbamate NH protons show δ ≈ 8.5–9.0 ppm in DMSO due to hydrogen bonding .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) detects rotameric equilibria in the methoxyimino group, which may cause peak splitting .
Q. What in silico methods predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., fungal cytochrome P450 CYP51). Focus on hydrogen bonding with catalytic residues (e.g., His310, Thr311) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
